molecular formula C16H24N4O3 B1303282 tert-butyl 4-{4-[amino(hydroxyimino)methyl]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate CAS No. 186650-24-8

tert-butyl 4-{4-[amino(hydroxyimino)methyl]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate

Cat. No.: B1303282
CAS No.: 186650-24-8
M. Wt: 320.39 g/mol
InChI Key: XNXLELZXYPNZRJ-UHFFFAOYSA-N
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Description

tert-Butyl 4-{4-[amino(hydroxyimino)methyl]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate: is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazine ring and a tert-butyl ester group. It is known for its stability and reactivity, making it a valuable compound for synthetic and analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-{4-[amino(hydroxyimino)methyl]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate typically involves multiple steps. One common method includes the reaction of 4-{4-[amino(hydroxyimino)methyl]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-{4-[amino(hydroxyimino)methyl]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines .

Scientific Research Applications

Chemistry: In synthetic chemistry, tert-butyl 4-{4-[amino(hydroxyimino)methyl]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate is used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable building block for constructing various chemical entities .

Biology and Medicine: Its unique structure allows for interactions with biological molecules, making it a candidate for drug development .

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability are advantageous in processes requiring precise control over chemical transformations .

Mechanism of Action

The mechanism of action of tert-butyl 4-{4-[amino(hydroxyimino)methyl]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the pyrazine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

  • tert-Butyl 4-{4-[amino(hydroxyimino)methyl]phenyl}piperazinecarboxylate
  • tert-Butyl 4-{4-[amino(hydroxyimino)methyl]phenyl}tetrahydro-1(2H)-pyridinecarboxylate

Uniqueness: tert-Butyl 4-{4-[amino(hydroxyimino)methyl]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .

Properties

IUPAC Name

tert-butyl 4-[4-(N'-hydroxycarbamimidoyl)phenyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3/c1-16(2,3)23-15(21)20-10-8-19(9-11-20)13-6-4-12(5-7-13)14(17)18-22/h4-7,22H,8-11H2,1-3H3,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXLELZXYPNZRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233243-62-3
Record name 1,1-Dimethylethyl 4-[4-[(Z)-amino(hydroxyimino)methyl]phenyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233243-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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